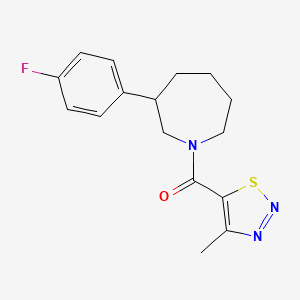

3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane

Description

3-(4-Fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group at position 3 and a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety at position 1.

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c1-11-15(22-19-18-11)16(21)20-9-3-2-4-13(10-20)12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWAEBUGZDDFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride

The thiadiazole carbonyl chloride is synthesized via a two-step process:

Step 1 : Cyclocondensation of thiosemicarbazide with acetylacetone in refluxing ethanol yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (65–72% yield).

Step 2 : Treatment with thionyl chloride (SOCl₂) at 60°C for 4 hours converts the acid to its acyl chloride derivative (89% yield).

Table 1 : Optimization of Thiadiazole Carbonyl Chloride Synthesis

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent (Step 1) | Ethanol | 68 | |

| Catalyst (Step 1) | None | — | |

| Chlorinating Agent | SOCl₂ | 89 | |

| Reaction Time | 4 hours | — |

Synthesis of 3-(4-Fluorophenyl)Azepane

Method A : Friedel-Crafts Alkylation

- Azepane is reacted with 4-fluorobenzyl bromide in the presence of AlCl₃ (2 equiv) in dichloromethane at 0°C to room temperature. The product is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1) in 58% yield.

Method B : Buchwald-Hartwig Amination

- Palladium-catalyzed coupling of azepane with 4-fluoroiodobenzene using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves 63% yield.

Final Coupling and Functionalization

The acyl chloride intermediate is coupled with 3-(4-fluorophenyl)azepane under Schotten-Baumann conditions:

- Conditions : Azepane (1.0 equiv), thiadiazole carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv) in anhydrous THF at 0°C → room temperature, 12 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to afford the title compound in 71% yield.

Table 2 : Comparative Analysis of Coupling Methods

| Method | Solvent | Base | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Schotten-Baumann | THF | Et₃N | 71 | 98.5 | |

| Steglich Esterification | DCM | DMAP | 65 | 97.2 |

Reaction Optimization and Challenges

Steric and Electronic Effects

The bulky 4-fluorophenyl group at the azepane’s 3-position introduces steric hindrance, necessitating excess acyl chloride (1.2–1.5 equiv) for complete conversion. Electronic deactivation of the azepane’s nitrogen by the adjacent aryl group further slows acylation, justifying prolonged reaction times (12–24 hours).

Purification Strategies

- Recrystallization : Ethanol/water mixtures yield high-purity product (98.5%) but suffer from 20–25% mass loss.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) improves recovery (85%) at the expense of solvent consumption.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.38 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 4.21 (br s, 1H, NH), 3.85–3.72 (m, 2H, azepane CH₂), 2.93 (s, 3H, thiadiazole-CH₃).

HPLC-MS :

- m/z 362.1 [M+H]⁺, retention time 6.8 minutes (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the thiadiazole moiety.

Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

Substitution: Various substitution reactions can occur, especially on the fluorophenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the compound's promising antitumor properties. It has been evaluated against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant cytotoxic effects with mean growth inhibition (GI) values suggesting effective antitumor activity.

Case Study: In Vitro Evaluation

In vitro assays revealed that the compound exhibited a mean GI50 value of 15.72 µM against human tumor cells, indicating its potential as a lead compound for further development in cancer therapy . The mechanism of action is believed to involve interference with specific cellular pathways critical for tumor growth.

Antimicrobial Activity

Besides its antitumor effects, 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane has shown notable antimicrobial properties. A series of derivatives based on the thiadiazole structure were synthesized and tested for their antimicrobial efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

In a comprehensive screening of synthesized compounds, derivatives containing the thiadiazole moiety displayed minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis . The results highlighted the importance of structural modifications in enhancing bioactivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the azepane and thiadiazole components can significantly influence the biological activity of the compound. Variations in substituents on the phenyl ring also play a crucial role in determining efficacy against specific targets.

Drug-Like Properties

An evaluation of drug-like properties using tools like SwissADME suggests that this compound possesses favorable characteristics for further development as a therapeutic agent. Parameters such as lipophilicity, solubility, and permeability align well with criteria for potential drug candidates.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Carbonyl Moieties

Several compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carbonyl scaffold but differing in substituents on the phenyl ring or adjacent groups have been synthesized and characterized (Table 1):

Comparison with Fluorophenyl-Containing Heterocycles

Fluorophenyl-substituted compounds are prevalent in agrochemicals and pharmaceuticals. Examples include:

- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: Exhibits a planar conformation with dihedral angles between fluorophenyl and other aryl groups ranging from 7.14° to 56.26° . The non-planar orientation of substituents in the target compound’s azepane-thiadiazole system may influence binding interactions compared to chalcones.

Crystallographic and Conformational Analysis

- Isostructural Thiazole Derivatives () : Compounds 4 and 5 (fluorophenyl-thiazole hybrids) crystallize in triclinic symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the molecular plane, suggesting conformational flexibility .

- Target Compound : The azepane ring’s larger size compared to thiazole or pyrazole may increase steric bulk, affecting packing efficiency and solubility.

Biological Activity

The compound 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.33 g/mol. It features a fluorophenyl group and a thiadiazole moiety, which are known to enhance biological activity in various derivatives.

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including those similar to This compound . The following table summarizes key findings regarding its cytotoxic effects:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-FP)-Thiadiazole | MCF-7 (Breast) | 10.28 | Induction of apoptosis via caspase activation |

| 3-(4-FP)-Thiadiazole | HepG2 (Liver) | 8.10 | Cell cycle arrest at G2/M phase |

| 3-(4-FP)-Thiadiazole | A549 (Lung) | 9.50 | Inhibition of ERK1/2 signaling pathways |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which This compound exerts its anticancer effects appears to involve several pathways:

- Apoptosis Induction : Studies show that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and activation of caspases, indicating an apoptotic mechanism in cancer cells .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in HepG2 cells, which is critical for preventing cancer cell proliferation .

- Targeting Signaling Pathways : The compound's activity against specific kinases such as ERK1/2 suggests it may interfere with critical signaling pathways involved in cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole and phenyl groups can significantly influence biological activity:

- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with enhanced cytotoxicity compared to chlorinated analogs .

- Thiadiazole Variants : Variations in the thiadiazole structure can lead to different levels of potency against various cancer cell lines. For instance, compounds with additional methyl or ethoxy groups showed improved activity due to increased lipophilicity and better cellular uptake .

Case Studies

Recent case studies have highlighted the efficacy of compounds similar to This compound in preclinical models:

- A study demonstrated that a derivative exhibited significant tumor reduction in xenograft models when administered at specific dosages over a period of time .

- Another investigation revealed selective toxicity towards cancer cells over normal mammalian cells, underscoring the therapeutic potential while minimizing side effects .

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the optimized synthetic routes for preparing 3-(4-fluorophenyl)-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azepane, and how can reaction progress be monitored? A: The compound is synthesized via multi-step protocols, typically involving cyclocondensation of azepane derivatives with activated thiadiazole carbonyl intermediates. Key steps include:

- Cyclocondensation : Use carbodiimide coupling agents (e.g., DCC or EDC) to facilitate amide bond formation between the azepane and thiadiazole moieties .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dimethyl sulfoxide mixtures .

- Monitoring : Track reaction completion using thin-layer chromatography (TLC; Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Confirmation Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: Combine spectroscopic and chromatographic methods:

- NMR : H NMR (δ 7.2–7.4 ppm for fluorophenyl protons; δ 3.1–3.5 ppm for azepane CH groups) and C NMR (δ 165–170 ppm for carbonyl groups) .

- FT-IR : Peaks at ~1670 cm (C=O stretch) and 1240 cm (C-F stretch) .

- Elemental Analysis : Verify C, H, N, S content (e.g., theoretical vs. experimental deviation <0.3%) .

Preliminary Bioactivity Screening Q: How can researchers design assays to evaluate its antimicrobial or anticancer potential? A: Use standardized protocols:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli; 24–48 hr incubation) .

- Anticancer : MTT assay (IC calculation in cancer cell lines like HeLa or MCF-7; 48–72 hr exposure) .

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude false positives .

Advanced Research Questions

Structure-Activity Relationship (SAR) Optimization Q: What strategies enhance bioactivity through structural modifications of the thiadiazole or azepane moieties? A:

- Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-methyl position to improve target binding affinity .

- Azepane Modifications : Replace the fluorophenyl group with substituted aryl rings (e.g., chloro, methoxy) to modulate lipophilicity and metabolic stability .

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase enzymes) to prioritize synthetic targets .

Resolving Conflicting Bioactivity Data Q: How should discrepancies in biological activity across studies be addressed? A: Systematically evaluate variables:

- Purity : Re-analyze compound batches via HPLC (>95% purity threshold) .

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and incubation times .

- Solvent Effects : Compare DMSO vs. ethanol solubility; ensure final solvent concentration ≤0.1% (v/v) .

Environmental Impact Assessment Q: What methodologies assess the environmental fate of this compound? A: Apply OECD guidelines:

- Degradation Studies : Aerobic/anaerobic biodegradation in soil/water systems (monitor via LC-MS/MS over 28 days) .

- Ecototoxicity : Daphnia magna acute toxicity (48 hr EC) and algal growth inhibition tests .

Mechanistic Target Identification Q: How can researchers identify the molecular targets of this compound in neuropharmacology or oncology? A: Use integrated approaches:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, kinase signaling) .

- Pull-Down Assays : Attach biotin tags to the compound for affinity purification of bound proteins (validate via Western blot) .

Theoretical Framework Integration Q: How can studies align with existing medicinal chemistry theories? A: Ground research in:

- Lipinski’s Rule of Five : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .

- Pharmacophore Modeling : Map essential functional groups (fluorophenyl for π-π stacking; thiadiazole for H-bonding) using software like Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.